molecular formula C20H20N2O3 B11392377 3-butoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide

3-butoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide

Cat. No.: B11392377
M. Wt: 336.4 g/mol
InChI Key: UYPANBRNXNHPGA-UHFFFAOYSA-N
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Description

3-butoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is an organic compound that belongs to the class of benzamides It features a butoxy group attached to the benzamide moiety and a phenyl-oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the oxazole ring in the presence of a Lewis acid catalyst.

    Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the phenyl-oxazole intermediate with butylamine under reflux conditions.

    Introduction of the Butoxy Group: The final step involves the alkylation of the benzamide with butyl bromide in the presence of a base, such as potassium carbonate, to introduce the butoxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial techniques include continuous flow synthesis and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole ring to an oxazoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the butoxy group, where nucleophiles like amines or thiols replace the butoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxazole derivatives with additional functional groups.

    Reduction: Oxazoline derivatives.

    Substitution: Compounds with varied functional groups replacing the butoxy group.

Scientific Research Applications

3-butoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-butoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide: Similar structure with a methoxy group instead of a butoxy group.

    N-(3-phenyl-1,2-oxazol-5-yl)benzamide: Lacks the butoxy group, providing a simpler structure.

    3-butoxy-N-(3-phenyl-1,2-oxazol-5-yl)aniline: Aniline derivative with similar functional groups.

Uniqueness

3-butoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

3-butoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide

InChI

InChI=1S/C20H20N2O3/c1-2-3-12-24-17-11-7-10-16(13-17)20(23)21-19-14-18(22-25-19)15-8-5-4-6-9-15/h4-11,13-14H,2-3,12H2,1H3,(H,21,23)

InChI Key

UYPANBRNXNHPGA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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